molecular formula C16H22N2O2 B3852447 N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine

N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine

Cat. No.: B3852447
M. Wt: 274.36 g/mol
InChI Key: KUEHVBCJJRNQMI-VQHVLOKHSA-N
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Description

N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine is an organic compound with a complex structure that includes a cyclohexane ring, a nitrophenyl group, and a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine typically involves the reaction of N-methylcyclohexanamine with 2-nitrobenzaldehyde under specific conditions to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-nitroaniline: Similar structure but lacks the prop-2-enyl chain.

    N-methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine: Similar structure but with a different substitution pattern.

Uniqueness

N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-17(15-10-3-2-4-11-15)13-7-9-14-8-5-6-12-16(14)18(19)20/h5-9,12,15H,2-4,10-11,13H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEHVBCJJRNQMI-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1[N+](=O)[O-])C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1[N+](=O)[O-])C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine
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N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine
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N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine
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N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine
Reactant of Route 5
N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine
Reactant of Route 6
N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]cyclohexanamine

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